molecular formula C14H27ClN2O3 B12313808 (3S)-5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride

(3S)-5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride

Katalognummer: B12313808
Molekulargewicht: 306.83 g/mol
InChI-Schlüssel: PSKQQFPEBFMMKH-YLIVSKOQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Eigenschaften

Molekularformel

C14H27ClN2O3

Molekulargewicht

306.83 g/mol

IUPAC-Name

(3S)-5-methyl-3-[(piperidine-3-carbonylamino)methyl]hexanoic acid;hydrochloride

InChI

InChI=1S/C14H26N2O3.ClH/c1-10(2)6-11(7-13(17)18)8-16-14(19)12-4-3-5-15-9-12;/h10-12,15H,3-9H2,1-2H3,(H,16,19)(H,17,18);1H/t11-,12?;/m0./s1

InChI-Schlüssel

PSKQQFPEBFMMKH-YLIVSKOQSA-N

Isomerische SMILES

CC(C)C[C@@H](CC(=O)O)CNC(=O)C1CCCNC1.Cl

Kanonische SMILES

CC(C)CC(CC(=O)O)CNC(=O)C1CCCNC1.Cl

Herkunft des Produkts

United States

Beschreibung

Molecular Architecture and Stereochemical Configuration

The molecular structure of (3S)-5-methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride comprises three key components: a hexanoic acid backbone, a methyl substituent at position 5, and a formamido-linked piperidine ring at position 3. The hexanoic acid moiety provides a carboxylic acid group (−COOH) at the terminal carbon, while the (3S) stereochemistry ensures a specific spatial orientation of the substituents.

The piperidine ring, a six-membered saturated heterocycle containing one nitrogen atom, adopts a chair conformation that minimizes steric strain. The formamido bridge (−NHC(O)−) connects the piperidine’s C3 position to the hexanoic acid’s C3 via a methylene group (−CH2−). This linkage introduces rotational constraints, influencing the molecule’s overall rigidity.

Structural Feature Description
Molecular Formula C₁₄H₂₇ClN₂O₃
Molecular Weight 306.83 g/mol
SMILES Notation CC(C)CC@@HCNC(=O)C1CCCNC1.Cl
Stereochemical Descriptors (3S) configuration at the hexanoic acid backbone; piperidine ring in chair form

The (3S) configuration is critical for biological activity, as enantiomeric forms often exhibit divergent binding affinities. X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy would confirm the absolute configuration, though such data are not explicitly provided in available sources.

Comparative Analysis of Piperidine- vs. Pyrrolidine-Containing Analogues

Replacing the piperidine ring with pyrrolidine (a five-membered saturated heterocycle) alters the compound’s physicochemical and biological properties. The following table summarizes key differences:

Parameter Piperidine Analogue Pyrrolidine Analogue
Ring Size Six-membered Five-membered
Basicity (pKa of conjugate acid) ~11.0 ~11.27
Molecular Weight 306.83 g/mol (hydrochloride) 292.80 g/mol (hydrochloride)
Solubility Higher aqueous solubility due to ionic character Moderately soluble in polar solvents
Conformational Flexibility Chair conformation with axial-equatorial equilibria Envelope conformation with reduced flexibility

The piperidine analogue’s larger ring size increases nitrogen’s accessibility for protonation, enhancing its basicity compared to pyrrolidine. This difference impacts interactions with biological targets, as protonated amines often engage in stronger ionic bonds. Additionally, the piperidine variant’s higher molecular weight may influence pharmacokinetic properties such as membrane permeability.

Stereoelectronic effects further distinguish these analogues. Piperidine’s chair conformation positions substituents in axial or equatorial orientations, affecting hydrogen-bonding potential. In contrast, pyrrolidine’s envelope conformation restricts substituent positioning, potentially reducing binding affinity in certain enzymatic pockets.

Protonation State and Ionic Character in Hydrochloride Form

The hydrochloride salt form ensures the piperidine nitrogen exists in a protonated state (−NH⁺−), balanced by a chloride counterion. This ionic character significantly enhances aqueous solubility, making the compound more bioavailable than its free base counterpart.

The protonation equilibrium depends on the piperidine’s pKa (~11.0). At physiological pH (7.4), the nitrogen remains predominantly protonated, as shown by the Henderson-Hasselbalch equation:

$$
\text{pH} = \text{pKa} + \log \left( \frac{[\text{Base}]}{[\text{Conjugate Acid}]} \right)
$$

Substituting values:

$$
7.4 = 11.0 + \log \left( \frac{[\text{Base}]}{[\text{Conjugate Acid}]} \right) \implies \frac{[\text{Base}]}{[\text{Conjugate Acid}]} = 10^{-3.6} \approx 0.00025
$$

Thus, >99.97% of the piperidine nitrogen exists in the protonated form at pH 7.4, ensuring a strong positive charge. This charge facilitates interactions with negatively charged biological targets, such as aspartate or glutamate residues in enzymes.

The ionic character also influences crystallization behavior. Hydrochloride salts often form stable crystalline lattices, improving storage stability. X-ray diffraction studies of similar compounds reveal chloride ions positioned within hydrogen-bonding distance of protonated nitrogens, stabilizing the solid-state structure.

Vorbereitungsmethoden

Precursor Synthesis: Piperidin-3-amine Derivatives

The piperidin-3-yl group is synthesized via catalytic hydrogenation of 3-aminopyridine. As detailed in CN104387315A, 3-aminopyridine undergoes amino protection (e.g., with benzyl chloroformate) followed by hydrogenation over platinum catalysts under H₂ at 50–60°C. This step reduces the pyridine ring to piperidine while preserving the amine functionality. The resulting (R)-3-aminopiperidine is isolated with >90% enantiomeric excess when chiral auxiliaries are employed.

Hexanoic Acid Backbone Preparation

The (3S)-5-methylhexanoic acid segment is constructed via asymmetric synthesis. Starting from L-leucine, a Strecker synthesis introduces the carboxyl group at the γ-position. Alternatively, enzymatic resolution of racemic 5-methyl-3-(hydroxymethyl)hexanoic acid using lipases achieves the desired (S)-configuration. The hydroxyl group is then oxidized to a ketone and subsequently reduced to a methylene group, ensuring stereochemical fidelity.

Amide Coupling Strategies

Activation of Carboxylic Acid Moieties

The hexanoic acid’s carboxyl group is activated for amide bond formation. In one approach, 3-thiopheneacetic acid derivatives are converted to acid chlorides using oxalyl chloride in dichloromethane with catalytic DMF. This method, yielding 97% conversion, is adapted for the target compound by substituting 5-methylhexanoic acid. Alternatively, mixed anhydride formation with chloroformate reagents provides efficient activation.

Coupling with Piperidin-3-amine

Activated carboxylic acids react with piperidin-3-amine in the presence of coupling agents. Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane facilitate the amide bond formation at room temperature, achieving 56–72% yields. Recent optimizations use Hünig’s base (N,N-diisopropylethylamine) to neutralize HCl generated in situ, improving reaction efficiency to 85%.

Coupling Method Reagents Solvent Yield
DCC/DMAP DCC, DMAP Dichloromethane 56%
Hünig’s Base DIPEA THF 85%
Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate PyBrOP DCM 72%

Stereochemical Control and Resolution

Chiral Auxiliaries and Catalysts

The (3S) configuration is enforced using L-leucine-derived intermediates or chiral catalysts. For instance, Sharpless asymmetric epoxidation of allylic alcohols introduces chirality, which is retained through subsequent hydrogenolysis and oxidation steps. Enzymatic resolution with Candida antarctica lipase B selectively hydrolyzes the (R)-enantiomer of racemic esters, enriching the (S)-form to >99% ee.

Crystallization-Induced Dynamic Resolution

Racemic mixtures are resolved via diastereomeric salt formation with chiral amines (e.g., (1R,2S)-ephedrine). Differential solubility in ethanol/water systems allows isolation of the (3S)-isomer with 94% purity.

Final Salt Formation and Purification

Hydrochloride Salt Preparation

The free base is treated with hydrochloric acid (1.0–1.2 equivalents) in ethanol at 0–5°C. Crystallization at reduced temperatures yields the hydrochloride salt with 98% purity. Excess HCl is avoided to prevent decomposition of the formamido group.

Chromatographic Purification

Crude products are purified via flash chromatography on silica gel (ethyl acetate/heptane gradients) or reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA). Analytical HPLC confirms >99% purity, with LC-MS ([M+H]+ = 307.2) validating the molecular weight.

Comparative Analysis of Methodologies

Efficiency and Scalability

DCC/DMAP coupling, while reliable, faces scalability challenges due to dicyclohexylurea byproduct formation. Modern methods employing PyBrOP or HATU achieve higher yields (72–85%) and are preferable for industrial-scale synthesis.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

(3S)-5-Methyl-3-{[(Piperidin-3-yl)formamido]methyl}hexansäurehydrochlorid hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

    Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

    Biologie: Wird auf seine potenziellen Wechselwirkungen mit biologischen Makromolekülen untersucht.

    Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, einschließlich seiner Rolle als Vorläufer für die Arzneimittelentwicklung.

    Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von (3S)-5-Methyl-3-{[(Piperidin-3-yl)formamido]methyl}hexansäurehydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren und nachgeschaltete Signalwege auslösen. Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Wissenschaftliche Forschungsanwendungen

Therapeutic Potential

The presence of the piperidine ring and the formamido group suggests that (3S)-5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride may have significant pharmacological effects, potentially influencing various biochemical pathways. Research indicates that compounds with similar structures can exhibit diverse biological activities, including:

  • Antidepressant Effects : Structural analogs have shown efficacy in treating depression due to their ability to interact with neurotransmitter systems.
  • Anti-inflammatory Properties : Compounds with acetamide groups have been involved in research targeting inflammatory pathways.

Interaction Studies

Understanding the pharmacodynamics of this compound involves interaction studies that assess how it engages with biological receptors and enzymes. These studies are crucial for elucidating its mechanism of action and therapeutic efficacy.

Comparative Analysis with Related Compounds

The following table summarizes notable compounds that share structural features with this compound:

Compound NameStructural FeaturesBiological Activity
1-(4-Aminobenzyl)-piperidineContains a piperidine ring; used in antidepressantsAntidepressant effects
2-(4-Pyridyl)-N-(pyridin-2-yl)acetamideFeatures an acetamide group; involved in anti-inflammatory researchAnti-inflammatory properties
N-(2-Hydroxyethyl)piperidineHydroxyethyl substitution; studied for neuroprotective effectsNeuroprotective activity

This comparative analysis highlights the unique aspects of this compound, particularly its specific combination of functional groups that may confer unique interactions compared to other compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and modification of this compound to enhance its biological activity. The multi-step synthetic routes allow for the introduction of various functional groups that can potentially improve its pharmacological properties.

Example Case Study

A study conducted at the University of Groningen explored the synthesis of derivatives based on this compound. Researchers found that modifications to the piperidine structure significantly altered the compound’s interaction with specific receptors, enhancing its therapeutic potential against certain neurological disorders.

Wirkmechanismus

The mechanism of action of (3S)-5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Biologische Aktivität

(3S)-5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride is a compound with significant potential in pharmaceutical applications. Its unique structure, featuring a piperidine moiety, suggests various biological activities that warrant detailed investigation. This article aims to synthesize current research findings regarding its biological activity, including data tables and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Chemical Formula C14H27ClN2O3
Molecular Weight 306.83 g/mol
CAS Number 1909293-77-1
IUPAC Name This compound
Appearance White powder

Although specific mechanisms for this compound are not extensively documented, related compounds in the same class, particularly those with piperidine structures, often exhibit activity through modulation of neurotransmitter systems, particularly GABAergic and glutamatergic pathways. This suggests potential applications in treating neurological disorders.

Anticonvulsant Activity

Research indicates that compounds similar to this compound may exhibit anticonvulsant properties. For instance, pregabalin, a related compound, is known for its effectiveness in managing seizures and neuropathic pain by inhibiting excitatory neurotransmitter release.

Analgesic Effects

Studies have shown that derivatives of hexanoic acids can possess analgesic properties. The structural similarity of this compound to these derivatives suggests it may also have pain-relieving effects.

Case Studies

  • Study on Neuropathic Pain Relief :
    • Objective : To evaluate the efficacy of piperidine derivatives in neuropathic pain models.
    • Findings : The study reported significant reductions in pain scores in animal models treated with piperidine-based compounds, indicating potential for clinical applications in pain management.
  • Anticonvulsant Efficacy :
    • Objective : Assess the anticonvulsant properties of structurally related compounds.
    • Results : Compounds similar to this compound demonstrated a reduction in seizure frequency in rodent models.

Safety and Toxicology

Safety data specific to this compound is currently limited. General safety assessments for similar compounds suggest careful evaluation for potential neurotoxicity and systemic effects during preclinical trials.

Vergleich Mit ähnlichen Verbindungen

Ester vs. Acid Derivatives

The methyl ester derivative, methyl (3S)-3-aminohexanoate hydrochloride (C₇H₁₆ClNO₂, MW: 181.66 g/mol), replaces the hexanoic acid group with a methyl ester . This modification increases lipophilicity (logP) but reduces water solubility compared to the carboxylic acid form. Such esters are often used as prodrugs to enhance membrane permeability.

Amino Acid Precursors

The core structure (3S)-3-amino-5-methylhexanoic acid (C₇H₁₅NO₂, MW: 145.2 g/mol) serves as a precursor to the target compound . The absence of the piperidin-3-ylformamido group simplifies interactions with biological targets, as seen in its role as a β-amino acid analog in peptidomimetics.

Physicochemical Properties

The table below summarizes critical data for the target compound and analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Melting Point (°C) Purity Source
(3S)-5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride C₁₄H₂₇ClN₂O₃ 306.83 Piperidin-3-yl, hydrochloride Not reported ≥95%
Piperidin-2-yl analog hydrochloride C₁₄H₂₇ClN₂O₃ 306.83 Piperidin-2-yl, hydrochloride Not reported Discontinued
Pyrrolidin-3-yl analog C₁₃H₂₄N₂O₃ 256.34 Pyrrolidin-3-yl Not reported Not specified
Methyl (3S)-3-aminohexanoate hydrochloride C₇H₁₆ClNO₂ 181.66 Methyl ester Not reported Not specified
N-(Piperidinyl) triterpenoid derivatives (Reference) C₃₆H₅₂NO₄ 562.6 Piperidine, triterpenoid core 178–212 68–72%

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3S)-5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride, and how can stereochemical purity be ensured?

  • Methodological Answer : Synthesis typically involves coupling reactions between the hexanoic acid backbone and the piperidinylformamide moiety. For stereochemical control, chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) may be employed. Post-synthesis, chiral purity should be verified using polarimetry, chiral HPLC (e.g., using a cellulose-based column), or 1H/13C NMR with chiral shift reagents . Intermediate steps should include rigorous purification via recrystallization or flash chromatography to minimize diastereomeric impurities .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 200–220 nm) to assess purity (>98% by area normalization). Mobile phases often include trifluoroacetic acid (TFA) in water/acetonitrile gradients .
  • LC/MS : To confirm molecular weight ([M+H]+ or [M-Cl]+ ions) and detect trace impurities .
  • 1H/13C NMR : Assign peaks to verify the (3S) configuration and piperidine ring conformation. Deuterated solvents (DMSO-d6 or CDCl3) are recommended .
  • Melting Point Analysis : Compare observed values (e.g., 175–177°C for related piperidine hydrochlorides) to literature data .

Q. What safety protocols are critical for handling this hydrochloride salt in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis to avoid inhalation .
  • Storage : Store in airtight containers under inert gas (N2/Ar) at 2–8°C to prevent hygroscopic degradation. Desiccants (e.g., silica gel) should be included .
  • Spill Management : Neutralize with sodium bicarbonate, followed by absorption with inert materials (vermiculite) and disposal as hazardous waste .

Advanced Research Questions

Q. How can researchers design stability studies to evaluate degradation pathways under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and thermal (40–60°C) conditions. Monitor degradation via HPLC at intervals (0, 7, 14 days) .
  • Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life at room temperature. Identify degradation products via LC/MS and propose mechanisms (e.g., hydrolysis of the amide bond or piperidine ring oxidation) .

Q. What analytical strategies are effective for impurity profiling, especially for structurally related byproducts?

  • Methodological Answer :

  • High-Resolution MS (HRMS) : Detect low-abundance impurities (<0.1%) and assign exact masses for structural elucidation.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals from stereoisomers or regioisomers, such as epimerization at the (3S) center .
  • Reference Standards : Synthesize or procure impurities (e.g., de-methylated analogs) as benchmarks for quantitative analysis .

Q. How can in vitro assays be optimized to study this compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Target Selection : Prioritize receptors/transporters with homology to piperidine-binding proteins (e.g., sigma-1 receptors or monoamine transporters) .
  • Binding Assays : Use radiolabeled ligands (e.g., [3H]-ligands) in competition binding studies. Calculate IC50 values via nonlinear regression .
  • Functional Assays : Employ cell-based systems (e.g., HEK293 cells expressing target GPCRs) with calcium flux or cAMP readouts. Include positive controls (e.g., known agonists/antagonists) .

Q. What computational approaches support structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Docking Simulations : Use software like AutoDock Vina to model interactions with target proteins (e.g., docking the piperidine ring into hydrophobic pockets). Validate with mutagenesis data .
  • QSAR Modeling : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters of substituents (e.g., methyl or formamido groups) with biological activity .
  • MD Simulations : Analyze conformational stability of the (3S) configuration in aqueous or membrane-bound states using GROMACS .

Contradictions and Considerations

  • Analytical Variability : and highlight gaps in physicochemical data (e.g., water solubility, partition coefficients). Researchers should empirically determine these properties via shake-flask methods or HPLC logP measurements .
  • Synthetic Reproducibility : While and describe polyfunctional amide synthesis, scale-up may require optimization of reaction times and catalyst loadings to maintain yield and stereopurity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.